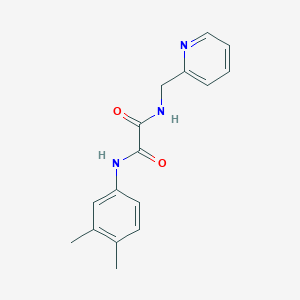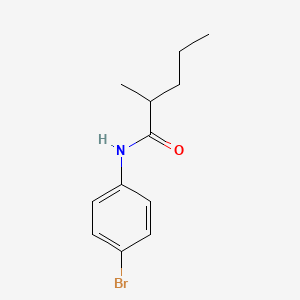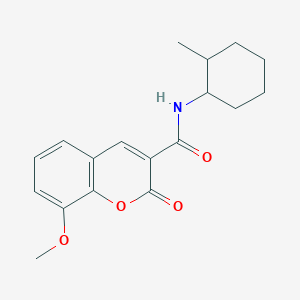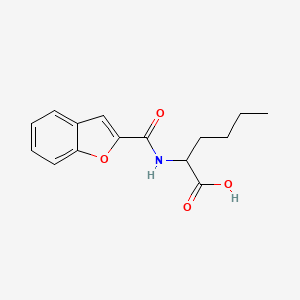
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indole family. It was first identified in 2014 and has gained popularity as a research chemical. MMB-CHMINACA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor.
作用機序
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. Activation of the CB1 receptor leads to a cascade of events that ultimately result in the psychoactive effects of cannabinoids. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been found to have a high affinity for the CB1 receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate are similar to those of other synthetic cannabinoids. It has been found to produce a range of effects, including euphoria, relaxation, and altered perception. It has also been found to have anxiogenic effects at higher doses. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been found to have a longer duration of action than other synthetic cannabinoids, which may contribute to its popularity as a research chemical.
実験室実験の利点と制限
One advantage of using (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in lab experiments is its high affinity for the CB1 receptor. This makes it a potent agonist of this receptor and allows for the investigation of the effects of CB1 receptor activation on various physiological processes. However, one limitation of using (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in lab experiments is its potency. It is a highly potent compound and can be difficult to work with. Additionally, the long duration of action of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate can make it difficult to control the timing of experiments.
将来の方向性
There are several future directions for research on (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate. One area of interest is the investigation of the effects of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate on different physiological processes. Another area of interest is the development of new synthetic cannabinoids that have a similar structure and mechanism of action as (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate. Additionally, the investigation of the potential therapeutic applications of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate is an area of interest for future research.
合成法
The synthesis method of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate involves the reaction of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through column chromatography and recrystallization to obtain (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate in its oxalate form.
科学的研究の応用
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been used extensively in scientific research to study the CB1 receptor and its effects on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine oxalate has been used in in vitro and in vivo studies to investigate the effects of CB1 receptor activation on various physiological processes.
特性
IUPAC Name |
1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.C2H2O4/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15;3-1(4)2(5)6/h3-6,9,12H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQBMNTNHUQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)

![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)
![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)